molecular formula C15H11Cl2NO4 B5729064 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate

3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate

Cat. No. B5729064
M. Wt: 340.2 g/mol
InChI Key: RUSHERKCPPYBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of other compounds. It may also interact with certain receptors in the body, although this has not been fully elucidated.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate in lab experiments is its well-established use as a reference compound. Its use as a standard in analytical methods such as HPLC and GC-MS allows for accurate and precise measurements of other compounds. However, its mechanism of action is not well understood, which limits its usefulness in certain types of experiments.

Future Directions

There are several areas of future research that could be pursued with 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate. One area of research could be to further elucidate its mechanism of action. This could involve studies to identify the specific enzymes and receptors that it interacts with. Another area of research could be to investigate its potential as a therapeutic agent. Its anti-inflammatory and analgesic effects suggest that it may have potential as a treatment for certain conditions. Finally, future research could focus on developing new synthetic methods for 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate is a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-dichlorobenzyl alcohol with thionyl chloride to form 3,4-dichlorobenzyl chloride. The second step involves the reaction of 3,4-dichlorobenzyl chloride with 3-methyl-4-nitrobenzoic acid in the presence of a base to form 3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate.

Scientific Research Applications

3,4-dichlorobenzyl 3-methyl-4-nitrobenzoate is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is often used as a reference compound in studies that aim to identify the mechanism of action of other compounds. It is also used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-9-6-11(3-5-14(9)18(20)21)15(19)22-8-10-2-4-12(16)13(17)7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSHERKCPPYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl 3-methyl-4-nitrobenzoate

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